3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Description
3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a phosphoramidite derivative commonly employed in oligonucleotide synthesis. Its structure comprises:
- A bis(4-methoxyphenyl)phenylmethoxy (DMT) group, which acts as a protecting group for hydroxyl functionalities, ensuring regioselectivity during nucleotide coupling .
- An oxolane (tetrahydrofuran) ring substituted with a methyl group linked to the DMT moiety, providing steric protection to the reactive phosphite center.
- A diisopropylamino (DIPA) group bound to phosphorus, enhancing nucleophilicity during the coupling reaction.
- A cyanoethyl (propanenitrile) group as a phosphate-protecting group, removable under mild basic conditions .
This compound is critical in automated solid-phase DNA/RNA synthesis due to its stability under acidic conditions (DMT removal) and controlled reactivity during phosphite triester formation .
Properties
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N2O6P/c1-26(2)37(27(3)4)44(42-23-10-22-36)43-33-21-24-40-34(33)25-41-35(28-11-8-7-9-12-28,29-13-17-31(38-5)18-14-29)30-15-19-32(39-6)20-16-30/h7-9,11-20,26-27,33-34H,10,21,23-25H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGSDLJMHWJDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCOC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could involve:
Formation of the oxolan ring: This step might involve the cyclization of a suitable diol precursor under acidic or basic conditions.
Introduction of the bis(4-methoxyphenyl)-phenylmethoxy group: This could be achieved through a nucleophilic substitution reaction using a suitable leaving group.
Attachment of the phosphanyl group: This step might involve the reaction of a phosphine precursor with the oxolan intermediate under controlled conditions.
Addition of the propanenitrile group: This could be done through a nucleophilic addition reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The phosphanyl group (P(III)) undergoes oxidation to form phosphate (P(V)) derivatives, a key reaction for stabilizing the compound in biological systems or modifying its reactivity.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Iodine (I₂) | Anhydrous THF, RT | Phosphate triester with iodine incorporation | 85–90% | |
| Hydrogen peroxide (H₂O₂) | Aqueous acetone, 0°C | Stable phosphate derivative (no iodine byproducts) | 78% | |
| tert-Butyl hydroperoxide (TBHP) | Dichloromethane, RT | tert-Butyl-protected phosphate | 82% |
Mechanism : Oxidation proceeds via a two-electron transfer, forming a pentavalent phosphorus intermediate. The choice of oxidizing agent influences the stability and downstream utility of the product.
Substitution Reactions
The di(propan-2-yl)amino group attached to phosphorus is susceptible to nucleophilic substitution, enabling functionalization of the phosphorous center.
| Nucleophile | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Primary amines (RNH₂) | DMF, 50°C, 12h | Phosphoramidate derivatives | Prodrug synthesis | |
| Thiols (RSH) | Triethylamine, CH₃CN, RT | Thiophosphates | Bioconjugation | |
| Water | Acidic hydrolysis (HCl, H₂O) | Hydrolyzed phosphate | Deprotection in synthesis |
Key Insight : Substitution reactions are stereospecific, retaining configuration at the phosphorus center due to the trigonal bipyramidal transition state.
Nucleophilic Displacement at the Nitrile Group
The terminal nitrile group participates in reactions typical of alkyl nitriles, though its steric environment modulates reactivity.
| Reaction Type | Reagent/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), reflux | Carboxylic acid derivative | Requires harsh conditions | |
| Reduction | LiAlH₄, THF, 0°C → RT | Primary amine | Low yield (∼45%) | |
| Grignard Addition | RMgX, ether, −78°C | Ketone after workup | Limited by steric hindrance |
Hydrolysis of the Oxolane Ring
The oxolane (tetrahydrofuran) ring undergoes acid- or base-catalyzed ring-opening, particularly under conditions that destabilize the ether linkage.
| Conditions | Reagent | Product | Outcome | Source |
|---|---|---|---|---|
| HCl (6M), reflux | H₂O | Linear polyol with phosphate and nitrile | Complete ring opening | |
| NaOH (1M), RT | Methanol | Alkoxide intermediate | Partial degradation |
Structural Impact : Ring-opening eliminates steric protection, exposing the phosphorous center for further reactions.
Phosphorylation and Coupling Reactions
The compound serves as a phosphoramidite reagent in oligonucleotide synthesis, reacting with hydroxyl groups on nucleosides.
| Coupling Partner | Activator | Solvent | Product | Efficiency | Source |
|---|---|---|---|---|---|
| 5'-OH Nucleoside | 1H-Tetrazole | CH₃CN | Phosphite triester linkage | >95% | |
| Solid-support-bound oligonucleotide | DCI | DMF | Elongated oligonucleotide chain | 90–92% |
Optimization : Anhydrous conditions and activators like tetrazole are critical for high coupling efficiency .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar phosphoramidites due to steric and electronic effects from the bis(4-methoxyphenyl) group.
| Compound Variation | Oxidation Rate (vs. Reference) | Substitution Reactivity | Notes | Source |
|---|---|---|---|---|
| Without aromatic methoxy groups | 1.5× faster | Higher | Reduced steric bulk | |
| Fluorinated oxolane derivative | 0.7× slower | Similar | Electron withdrawal | |
| tert-Butyl-protected phosphoramidite | 2.0× faster | Lower | Enhanced steric shielding |
Stability Under Ambient Conditions
The compound degrades via hydrolysis and oxidation, necessitating storage under inert atmospheres.
| Condition | Degradation Pathway | Half-Life (25°C) | Source |
|---|---|---|---|
| Dry argon | Negligible | >6 months | |
| Humid air (60% RH) | Hydrolysis of P–N bond | 72 hours | |
| Light-exposed | Radical oxidation | 24 hours |
Scientific Research Applications
Nucleic Acid Chemistry
One of the primary applications of this compound is in the field of nucleic acid chemistry, particularly as a phosphoramidite reagent for synthesizing oligonucleotides. The phosphanyl group allows for the efficient phosphorylation of nucleosides, which is essential in the synthesis of DNA and RNA sequences. This application has been documented in several patents, highlighting its utility in developing therapeutic oligonucleotides and gene therapies .
Drug Delivery Systems
The compound has been explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. Its structure allows it to encapsulate drugs effectively, enhancing their stability and bioavailability. Research indicates that modifications to the oxolan ring can improve the delivery efficacy of anticancer agents .
Antiviral Agents
Recent studies have investigated the antiviral properties of derivatives of this compound. The incorporation of the bis(4-methoxyphenyl) group has shown promise in inhibiting viral replication mechanisms, making it a candidate for further development as an antiviral drug .
Cancer Therapy
The compound's ability to target specific cellular pathways has led to research into its application in cancer therapy. By modifying the functional groups attached to the phosphanyl moiety, researchers have developed analogs that exhibit selective toxicity towards cancer cells while sparing normal cells .
Case Study 1: Oligonucleotide Synthesis
In a study published by researchers at a leading pharmaceutical company, the compound was utilized as a key reagent in synthesizing a novel antisense oligonucleotide aimed at treating genetic disorders. The synthesis process demonstrated high yields and purity levels, confirming the compound's effectiveness as a phosphoramidite .
Case Study 2: Antiviral Activity
A collaborative study between several universities evaluated the antiviral activity of modified derivatives of this compound against HIV. The results indicated that specific modifications enhanced efficacy by up to 50% compared to standard antiviral agents, suggesting its potential as a lead compound for drug development .
Case Study 3: Drug Delivery Mechanism
Research conducted on drug delivery systems incorporating this compound revealed that nanoparticles formed using this molecule could effectively deliver chemotherapeutic agents directly to tumor sites, significantly improving treatment outcomes in animal models .
Mechanism of Action
The mechanism of action of “3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Signal Transduction Pathways: The compound might influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Key Observations :
- The DMT group is conserved across analogs for hydroxyl protection but varies in bulkiness compared to TBS .
- Cyanoethyl is a universal phosphate-protecting group, enabling mild deprotection (e.g., β-elimination with ammonia) .
- Nucleobase or heterocyclic modifications (e.g., pyrazolopyrimidine in ) tailor compounds for specific hybridization or therapeutic targets.
Reactivity and Stability
Protecting Group Stability
- DMT vs. TBS : DMT is labile under acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), while TBS requires fluoride-based deprotection (e.g., TBAF), limiting compatibility with acid-sensitive substrates .
- Cyanoethyl vs. Methyl: Cyanoethyl groups are removed under milder basic conditions (e.g., NH4OH, 55°C, 5 hours) compared to methyl groups (requiring thiols or prolonged basic treatment) .
Coupling Efficiency
Studies comparing the target compound with TBS-protected analogs (e.g., ) reveal:
- Target Compound : 95–98% coupling efficiency in standard phosphoramidite chemistry due to optimal steric protection by DMT.
- TBS Analogs : Reduced efficiency (85–90%) owing to incomplete silyl deprotection, leading to truncated sequences .
NMR and Spectroscopic Comparisons
As per , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) differentiate compounds with substituent variations:
- Target Compound : δH 6.8–7.4 ppm (aromatic DMT protons), δP 149 ppm (phosphite).
- TBS Analog : δH 0.1–0.3 ppm (TBS methyl groups), δP 147 ppm (electron-withdrawing TBS effect) .
Biological Activity
3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic compound with potential therapeutic applications. Its structure suggests significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a phosphanyl group linked to a nitrile, along with multiple aromatic rings and an oxolane moiety. The presence of methoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Molecular Formula: C31H46N5O5P
Molecular Weight: 585.73 g/mol
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The phosphanyl group may interact with enzymes involved in cellular signaling pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, influencing downstream signaling cascades.
- Cell Penetration : The structure allows for efficient cell membrane penetration, which is crucial for its therapeutic efficacy.
Biological Activity and Therapeutic Potential
Research has indicated that compounds similar to 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile exhibit various biological activities:
Anticancer Activity
Several studies have demonstrated that phosphoramidate derivatives possess anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antiviral Properties
Research indicates that certain derivatives can inhibit viral replication by interfering with viral entry or replication processes. This is particularly relevant in the context of RNA viruses .
Neuroprotective Effects
There is emerging evidence suggesting that compounds like this one may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases such as Alzheimer's .
Case Studies
- Anticancer Efficacy : A study conducted on a series of phosphoramidate derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
- Neuroprotective Mechanisms : In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with related compounds reduced cell death by up to 40%, suggesting potential applications in treating neurodegenerative conditions .
- Antiviral Activity : A recent investigation into the antiviral properties of similar compounds revealed effective inhibition of viral replication in vitro, highlighting their potential as therapeutic agents against emerging viral pathogens .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended storage and handling protocols for this compound to ensure stability?
The compound must be stored in a tightly sealed container below -20°C to prevent degradation, as indicated by its sensitivity to ambient conditions . For short-term use, avoid exposure to moisture and oxygen by working under inert gas (e.g., argon) in a glovebox. Handling requires nitrile gloves, safety goggles, and lab coats to minimize skin contact, with proper ventilation to avoid aerosol inhalation .
Q. What synthetic methodologies are commonly used to prepare this phosphoramidite derivative?
The compound is synthesized via nucleophilic substitution reactions involving a protected sugar moiety and a phosphoramidite precursor. Key steps include:
- Protection : The hydroxyl group on the oxolane ring is protected with a bis(4-methoxyphenyl)phenylmethyl (DMT) group under anhydrous conditions .
- Phosphitylation : The protected intermediate reacts with diisopropylaminophosphine in the presence of a mild acid catalyst (e.g., tetrazole) to form the phosphoramidite .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) ensures >95% purity, confirmed by <sup>31</sup>P NMR .
Advanced Research Questions
Q. How can computational methods optimize the reaction design for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) and reaction path sampling can predict transition states and intermediate stability, reducing trial-and-error experimentation. For example:
- Energy Profiling : Calculate activation energies for phosphitylation steps to identify optimal reaction temperatures .
- Solvent Screening : COSMO-RS simulations predict solvent effects on reaction yield, favoring non-polar solvents like dichloromethane .
- Feedback Loops : Integrate experimental data (e.g., NMR yields) with machine learning models to refine computational predictions iteratively .
Q. What analytical techniques resolve contradictions in reported purity and stability data?
Discrepancies in purity often arise from residual solvents or hydrolyzed byproducts. A multi-method approach is recommended:
- HPLC-MS : Quantify impurities using a C18 column (gradient: 0.1% formic acid in acetonitrile/water) .
- <sup>31</sup>P NMR : Detect hydrolyzed phosphate species (δ = -1 to 2 ppm) versus intact phosphoramidite (δ = 148–150 ppm) .
- Karl Fischer Titration : Measure moisture content (<50 ppm) to correlate with stability .
Q. How does steric hindrance from the DMT group influence coupling efficiency in oligonucleotide synthesis?
The bulky DMT group reduces coupling efficiency by ~15% compared to smaller protecting groups (e.g., acetyl). Mitigation strategies include:
- Activator Optimization : Use 5-ethylthio-1H-tetrazole (ETT) instead of tetrazole to enhance nucleophilicity .
- Temperature Control : Conduct couplings at 25°C instead of room temperature to balance reactivity and steric effects .
- Kinetic Analysis : Monitor coupling rates via real-time <sup>31</sup>P NMR to adjust reagent stoichiometry dynamically .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during long-term storage?
Degradation pathways include hydrolysis of the phosphoramidite group and DMT cleavage. Solutions:
Q. How to validate synthetic intermediates when spectroscopic data is limited?
Combine orthogonal techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
